REACTION_CXSMILES
|
[CH2:1]([C:3]1([OH:17])[C:13]2[C:8](=[C:9]([O:14]C)[N:10]=[CH:11][CH:12]=2)[CH2:7][O:6][C:5](=[O:16])[CH2:4]1)[CH3:2]>Cl>[CH2:1]([C:3]1([OH:17])[C:13]2[CH:12]=[CH:11][NH:10][C:9](=[O:14])[C:8]=2[CH2:7][O:6][C:5](=[O:16])[CH2:4]1)[CH3:2]
|
Name
|
5-Ethyl-5-hydroxy-9-methoxy-4,5-dihydrooxepino[3,4-c]pyridin-3(1H)-one
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(CC(OCC2=C(N=CC=C21)OC)=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
agitated under argon for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the residue is again dried by the addition and evaporation of toluene twice
|
Type
|
DISSOLUTION
|
Details
|
The resultant oil is dissolved in anhydrous acetonitrile (5 ml)
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered out
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
white solid ( M )
|
Type
|
product
|
Smiles
|
C(C)C1(CC(OCC=2C(NC=CC21)=O)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.23 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |